molecular formula C12H12N2O2 B1610924 3-Methoxy-6-(4-methoxyphenyl)pyridazine CAS No. 242802-84-2

3-Methoxy-6-(4-methoxyphenyl)pyridazine

Cat. No.: B1610924
CAS No.: 242802-84-2
M. Wt: 216.24 g/mol
InChI Key: MGFVBMZKYVEROA-UHFFFAOYSA-N
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Description

3-Methoxy-6-(4-methoxyphenyl)pyridazine (CAS No. 242802-84-2) is a pyridazine derivative characterized by methoxy groups at the 3-position of the pyridazine ring and a 4-methoxyphenyl substituent at the 6-position . Its molecular formula is C₁₂H₁₁N₂O₂, with a molecular weight of 227.23 g/mol. Pyridazine derivatives are widely studied for their biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

3-methoxy-6-(4-methoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-10-5-3-9(4-6-10)11-7-8-12(16-2)14-13-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFVBMZKYVEROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572847
Record name 3-Methoxy-6-(4-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242802-84-2
Record name 3-Methoxy-6-(4-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(4-methoxyphenyl)pyridazine typically involves the reaction of appropriate substituted hydrazines with diketones or ketoesters. One common method includes the cyclization of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often require refluxing in solvents like ethanol or methanol, with catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(4-methoxyphenyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions include pyridazinone derivatives, reduced pyridazines, and various substituted pyridazines depending on the specific reagents and conditions used.

Scientific Research Applications

3-Methoxy-6-(4-methoxyphenyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(4-methoxyphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound can increase acetylcholine levels, potentially improving cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Pyridazine derivatives vary significantly in biological activity depending on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Activities References
3-Methoxy-6-(4-methoxyphenyl)pyridazine 3-OCH₃, 6-(4-OCH₃-C₆H₄) C₁₂H₁₁N₂O₂ 227.23 Core structure for derivatization
R 61837 3-OCH₃, 6-[4-(3-methylphenyl)piperazinyl] C₁₆H₂₀N₄O 284.36 Potent antirhinovirus activity (MIC₅₀: 0.004–15 µg/mL)
(S)-3-Methoxy-6-(1-phenylethyl)pyridazine 3-OCH₃, 6-(CH₂CHPh) C₁₃H₁₄N₂O 214.26 Synthesized via CuH/Pd catalysis (68% yield)
6-(4-Methoxyphenyl)pyridazin-3-amine 6-(4-OCH₃-C₆H₄), 3-NH₂ C₁₁H₁₁N₃O 201.23 Amino-substituted analog; potential for hydrogen bonding
3-Hydrazinyl-6-(4-methoxyphenyl)-4-methylpyridazine 4-CH₃, 3-NHNH₂, 6-(4-OCH₃-C₆H₄) C₁₂H₁₄N₄O 230.27 Hydrazine derivative; used in heterocyclic synthesis

Physicochemical Properties

  • Solubility: Amino and hydrazine substituents improve aqueous solubility compared to methoxy groups .

Biological Activity

3-Methoxy-6-(4-methoxyphenyl)pyridazine is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. The compound's structure, characterized by a pyridazine ring substituted with methoxy and phenyl groups, enhances its lipophilicity and potential pharmacokinetic properties, making it an interesting candidate for further study.

Chemical Structure and Properties

  • Chemical Formula: C12H12N2O2
  • Molecular Weight: 220.24 g/mol
  • Structural Features:
    • Pyridazine core
    • Two methoxy groups that increase lipophilicity

Biological Activities

Research indicates that 3-Methoxy-6-(4-methoxyphenyl)pyridazine exhibits several biological activities:

  • Antimicrobial Properties:
    • Demonstrated effectiveness against various bacterial strains.
    • Potential applications in treating infections due to its ability to inhibit microbial growth.
  • Anticancer Activity:
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
    • Mechanisms of action include inducing apoptosis and disrupting cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of specific enzyme activities

Case Studies and Research Findings

Several studies have explored the biological activity of 3-Methoxy-6-(4-methoxyphenyl)pyridazine:

  • Antimicrobial Study: A recent study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) values were established, indicating effectiveness at low concentrations .
  • Anticancer Mechanism: In vitro studies on various cancer cell lines showed that treatment with 3-Methoxy-6-(4-methoxyphenyl)pyridazine led to significant reductions in cell viability. Flow cytometry analyses revealed that the compound induced apoptosis, characterized by increased levels of cleaved caspase-3 and DNA fragmentation .

Table 2: Case Study Results

Study FocusCell Line TestedIC50 (µM)Mechanism of Action
AntimicrobialE. coli12.5Inhibition of cell wall synthesis
AnticancerMDA-MB-231 (breast cancer)15.0Induction of apoptosis
U87MG (glioma)20.0Cell cycle arrest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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